molecular formula C19H28N2O6 B3071406 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid CAS No. 1010936-56-7

5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid

Cat. No.: B3071406
CAS No.: 1010936-56-7
M. Wt: 380.4 g/mol
InChI Key: OXCOLXOEMSJAAK-UHFFFAOYSA-N
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Description

5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid (CAS 1010936-56-7) is a high-purity synthetic compound of interest in chemical and pharmaceutical research. This pentanoic acid derivative features a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group, a structural motif often associated with biological activity. The compound has a molecular formula of C19H28N2O6 and a molecular weight of 380.44 g/mol . It is supplied with a purity of 98% . Researchers can utilize this chemical as a key synthetic intermediate or building block for the development of more complex molecules, particularly in the exploration of receptor-binding agents. Its structure suggests potential for use in creating molecular imaging and contrast agents, as compounds with similar piperazine and trimethoxyphenyl pharmacophores are investigated for these purposes . Handling should be performed with appropriate safety measures; this product may be harmful if swallowed and may cause skin and serious eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-25-15-8-7-14(18(26-2)19(15)27-3)13-20-9-11-21(12-10-20)16(22)5-4-6-17(23)24/h7-8H,4-6,9-13H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCOLXOEMSJAAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CCCC(=O)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Sulfonamide (e.g., phenylsulfonyl in ) and trifluoromethyl (in ) substituents may enhance metabolic stability by reducing oxidative degradation.

Physicochemical Properties

Property Target Compound (2,3,4-Trimethoxybenzyl) 5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid 5-Oxo-5-(4-(pyrimidin-2-yl)piperazin-1-yl)pentanoic acid
Molecular Weight 485.51 g/mol 234.22 g/mol 291.31 g/mol
Calculated logP ~2.5 (estimated) ~0.8 ~1.2
Water Solubility Low (lipophilic substituent) Moderate Moderate

Analysis :

  • Compounds with polar groups (e.g., sulfamoylphenethyl in ) exhibit improved aqueous solubility, critical for parenteral formulations.

Pharmacological Data

  • PAF Antagonism: A related compound (22J in ) showed nanomolar potency (IC₅₀ = 3.2 nM in human PRP assays) and oral bioavailability (>60% in rats).
  • NK1 Antagonism : The dibenzoazepine analog () demonstrated efficacy in pain modulation, likely due to dual opioid agonist/NK1 antagonist activity.
  • Selectivity : Pyrimidin-2-yl and sulfonamide derivatives () exhibit higher selectivity for kinase targets compared to bulkier substituents.

Biological Activity

5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid is a synthetic organic compound with notable structural features that suggest potential biological activity. This compound has garnered interest in medicinal chemistry due to its unique combination of functional groups, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₂₈N₂O₆. It features:

  • Pentanoic Acid Backbone : Provides a carboxylic acid functionality.
  • Oxo Group at the 5-position : Enhances reactivity and potential interactions with biological targets.
  • Piperazine Moiety : Known for its role in various pharmacological activities.
  • 2,3,4-Trimethoxybenzyl Substituent : This group may enhance lipophilicity and receptor binding affinity, contributing to the compound's unique biological profile.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The biological activity of this compound can be summarized as follows:

Antitumor Activity

Compounds structurally related to this compound have shown antitumor effects. For instance, similar pentanoic acid derivatives have been evaluated for their ability to inhibit tumor cell proliferation. Research suggests that the oxo group and piperazine ring may play crucial roles in this activity by interacting with cellular targets involved in cancer progression .

Neuroprotective Effects

The piperazine moiety is often associated with neuroprotective properties. Studies on related compounds indicate potential therapeutic applications for neurological disorders through mechanisms such as the modulation of neurotransmitter systems .

Antidepressant Activity

The presence of the trimethoxybenzyl group may enhance the antidepressant effects observed in structurally similar compounds. Research into piperazine derivatives has demonstrated efficacy in improving mood and reducing anxiety symptoms .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Receptor Binding : The piperazine ring can interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.
  • Enzyme Inhibition : The oxo group may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-Oxo-pentanoic acidBasic pentanoic structureAntitumor activity
4-(2,3,4-trimethoxyphenyl)piperazineSimilar piperazine structureAntidepressant effects
N-(2-hydroxyethyl)piperazineContains piperazine but lacks oxo groupNeuroprotective properties

Case Studies and Research Findings

Case Study 1: Antitumor Activity
A study evaluating a series of pentanoic acid derivatives revealed that certain modifications, including the incorporation of an oxo group and piperazine moiety, significantly enhanced cytotoxicity against various cancer cell lines. The results indicated that these modifications could lead to compounds with promising antitumor profiles .

Case Study 2: Neuroprotective Effects
In another investigation focusing on piperazine derivatives, researchers found that specific compounds exhibited neuroprotective effects by increasing gamma-Aminobutyric acid (GABA) levels in neuronal cultures. This suggests potential applications for treating neurodegenerative diseases .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid?

Answer:
The synthesis typically involves coupling a substituted piperazine derivative with a pentanoic acid precursor. A key step is forming the ketone group at position 5, which can be achieved via palladium-catalyzed reactions. For example, Pd(hfacac)₂ with acetylated dibenzylideneacetone (ADBX) reagents under nitrogen atmosphere has been used to synthesize analogous 4-oxo-5-phenylpentanoic acid derivatives . Protecting groups (e.g., tert-butyl esters for carboxylic acids) may be necessary to avoid side reactions. Post-synthesis purification often employs column chromatography (e.g., silica gel, eluting with EtOAc/hexane) or recrystallization.

Advanced: How can reaction parameters (e.g., solvent, catalyst loading) be optimized to enhance the yield of the palladium-catalyzed ketone formation step?

Answer:
A Design of Experiments (DoE) approach is recommended to evaluate factors like solvent polarity (acetonitrile vs. THF), catalyst concentration (1–5 mol% Pd), and reaction time. Evidence from analogous syntheses suggests that Pd(hfacac)₂ in acetonitrile at room temperature under nitrogen achieves ~75–85% NMR yield for ketone formation . Hydrogenation steps (e.g., using Pd/C and H₂) require careful control of pressure (1–3 atm) and duration (24–48 hours) to minimize over-reduction.

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: ¹H NMR confirms methoxy (δ 3.7–3.9 ppm), piperazine (δ 2.5–3.5 ppm), and carboxylic acid protons (broad ~δ 12 ppm). ¹³C NMR identifies the ketone carbonyl (~δ 208 ppm) and carboxylic acid (~δ 175 ppm) .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) .

Advanced: How does modifying the methoxy substituents on the benzyl group impact biological activity in structure-activity relationship (SAR) studies?

Answer:
SAR studies require synthesizing analogs with methoxy groups at alternative positions (e.g., 2,4,5-trimethoxy) and testing against target receptors (e.g., GPCRs or enzymes). For example, replacing 2,3,4-trimethoxy with halogenated or bulkier substituents (e.g., and ) can alter steric hindrance and hydrogen bonding, affecting binding affinity . Computational docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict interactions, while in vitro assays (e.g., IC₅₀ measurements) validate activity.

Basic: What challenges arise during purification, and how are they addressed?

Answer:
The compound’s polarity (due to carboxylic acid and piperazine) complicates isolation. Reverse-phase flash chromatography (C18 silica, methanol/water gradient) or ion-exchange resins are effective. Recrystallization from ethyl acetate/hexane (1:3) may improve purity. Impurities like unreacted piperazine precursors are identified via TLC (Rf ~0.3 in EtOAc) and removed during column runs .

Advanced: What computational strategies predict metabolic stability or toxicity of this compound?

Answer:

  • ADMET Prediction: Tools like SwissADME or ADMETLab estimate metabolic pathways (e.g., CYP450 oxidation) and toxicity endpoints (e.g., hERG inhibition).
  • Metabolite Identification: LC-MS/MS detects oxidation products (e.g., hydroxylation at the piperazine ring) in liver microsome assays .
  • Density Functional Theory (DFT): Calculates bond dissociation energies to predict sites of oxidative degradation (e.g., benzylic C-H bonds).

Basic: How is the compound’s stability evaluated under varying pH and temperature conditions?

Answer:
Accelerated stability studies involve:

  • pH Stress Testing: Incubate in buffers (pH 1–13) at 40°C for 24–72 hours, followed by HPLC analysis.
  • Thermal Degradation: Heat at 60°C for 1 week; monitor ketone reduction or carboxylic acid decarboxylation via NMR .

Advanced: What catalytic systems improve regioselectivity in piperazine-benzyl coupling reactions?

Answer:
Transition-metal catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enhance cross-coupling efficiency between benzyl halides and piperazine. Microwave-assisted synthesis (120°C, 30 minutes) reduces side products compared to traditional heating . Kinetic studies (e.g., in situ IR monitoring) optimize reaction progress.

Basic: What solvents are compatible with this compound for formulation in biological assays?

Answer:
DMSO (≤1% v/v) is preferred for stock solutions due to the compound’s poor aqueous solubility. For in vitro assays, dilute in PBS (pH 7.4) or cell culture medium containing 0.1% BSA to prevent aggregation. Solubility is quantified via nephelometry or UV-Vis spectroscopy .

Advanced: How are isotopic labeling (e.g., ¹³C, ²H) strategies applied to study its pharmacokinetics?

Answer:
¹³C-labeled analogs (e.g., ¹³C at the ketone) are synthesized using labeled precursors (e.g., NaH¹³CO₃). LC-MS/MS tracks labeled metabolites in plasma/tissue samples. Deuterium labeling (e.g., at benzylic positions) assesses metabolic stability via the deuterium isotope effect .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid
Reactant of Route 2
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5-Oxo-5-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)pentanoic acid

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